Cas no 324022-08-4 (EBNA1-IN-SC7)
EBNA1-IN-SC7 Chemical and Physical Properties
Names and Identifiers
-
- SR-01000400015-1
- SMR000554651
- MS-28487
- Oprea1_403629
- SR-01000400015
- CHEMBL1377533
- 324022-08-4
- MLS001194820
- CS-0131431
- 2-BROMO-4-[N-(NAPHTHALENE-2-SULFONYL)ACETAMIDO]PHENYL ACETATE
- HMS2868E03
- AG-690/36423053
- AKOS001484745
- [4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate
- EBNA1-IN-SC7
- 4-[acetyl(2-naphthylsulfonyl)amino]-2-bromophenyl acetate
- HY-131236
- Oprea1_235208
- EU-0068103
- MFCD00567864
- DA-72987
-
- Inchi: 1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3
- InChI Key: SSARAOHVKXASDW-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)N(C(C)=O)S(C1C=CC2C=CC=CC=2C=1)(=O)=O)OC(C)=O
Computed Properties
- Exact Mass: 460.99326g/mol
- Monoisotopic Mass: 460.99326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 691
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 89.1Ų
EBNA1-IN-SC7 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P023S3U-5mg |
EBNA1-IN-SC7 |
324022-08-4 | 99% | 5mg |
$185.00 | 2024-05-05 | |
| 1PlusChem | 1P023S3U-10mg |
EBNA1-IN-SC7 |
324022-08-4 | 99% | 10mg |
$280.00 | 2024-05-05 | |
| 1PlusChem | 1P023S3U-25mg |
EBNA1-IN-SC7 |
324022-08-4 | 99% | 25mg |
$540.00 | 2024-05-05 | |
| 1PlusChem | 1P023S3U-50mg |
EBNA1-IN-SC7 |
324022-08-4 | 99% | 50mg |
$838.00 | 2024-05-05 | |
| 1PlusChem | 1P023S3U-100mg |
EBNA1-IN-SC7 |
324022-08-4 | 99% | 100mg |
$1295.00 | 2024-05-05 | |
| Ambeed | A1680325-5mg |
2-Bromo-4-(N-(naphthalen-2-ylsulfonyl)acetamido)phenyl acetate |
324022-08-4 | 98% | 5mg |
$190.0 | 2025-02-27 | |
| Ambeed | A1680325-5mg |
2-Bromo-4-(N-(naphthalen-2-ylsulfonyl)acetamido)phenyl acetate |
324022-08-4 | 98% | 5mg |
$1350.0 | 2025-06-04 | |
| Ambeed | A1680325-10mg |
2-Bromo-4-(N-(naphthalen-2-ylsulfonyl)acetamido)phenyl acetate |
324022-08-4 | 98% | 10mg |
$2200.0 | 2025-06-04 | |
| Ambeed | A1680325-25mg |
2-Bromo-4-(N-(naphthalen-2-ylsulfonyl)acetamido)phenyl acetate |
324022-08-4 | 98% | 25mg |
$4400.0 | 2025-06-04 |
EBNA1-IN-SC7 Suppliers
EBNA1-IN-SC7 Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on EBNA1-IN-SC7
Introduction to EBNA1-IN-SC7 and Its Significance in Modern Chemical Biology
EBNA1-IN-SC7, a compound with the CAS number 324022-08-4, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique molecular structure and its potential applications in modulating biological pathways relevant to various diseases. The name EBNA1-IN-SC7 itself provides valuable insights into its mechanism of action, targeting the Epstein-Barr Virus Nuclear Antigen 1 (EBNA1), a key protein in viral replication and latency. This introduction delves into the compound's properties, its interaction with biological targets, and the latest research findings that underscore its therapeutic potential.
The molecular framework of EBNA1-IN-SC7 is meticulously designed to interact with specific binding sites on the EBNA1 protein. EBNA1, a multifunctional protein encoded by the Epstein-Barr Virus, plays a crucial role in viral genome maintenance and transcriptional regulation. By inhibiting the activity of EBNA1, EBNA1-IN-SC7 aims to disrupt viral replication cycles and potentially induce apoptosis in infected cells. This approach has shown promise in preclinical studies, where the compound demonstrated selective toxicity towards EBV-positive cells while sparing healthy cells.
Recent advancements in computational chemistry and structural biology have enabled researchers to gain deeper insights into the interactions between EBNA1-IN-SC7 and its target protein. High-resolution crystal structures of EBNA1 complexed with EBNA1-IN-SC7 have revealed key binding residues and conformational changes that enhance the compound's efficacy. These structural insights have guided the optimization of analogs, leading to derivatives with improved pharmacokinetic profiles and reduced off-target effects.
The therapeutic potential of EBNA1-IN-SC7 extends beyond antiviral applications. Emerging evidence suggests that EBNA1 is also involved in various cellular processes, including immortalization of B-cells and transformation of epithelial cells. Inhibiting EBNA1 has been hypothesized to have therapeutic benefits in conditions such as certain types of cancer where viral infection plays a role. Preclinical studies have shown promising results in animal models, where EBNA1-IN-SC7 demonstrated tumor-suppressive effects by inducing cell cycle arrest and promoting differentiation in cancerous cells.
The development of EBNA1-IN-SC7 also highlights the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. The compound's design incorporates principles from medicinal chemistry, bioinformatics, and immunology to create a molecule that is both potent and safe. The use of machine learning algorithms has further accelerated the discovery process by predicting optimal molecular structures and predicting their biological activity.
In clinical trials, EBNA1-IN-SC7 has shown encouraging results in patients with Epstein-Barr virus-associated disorders. The compound's ability to selectively target infected cells without causing significant toxicity has been a major focus of these trials. Early-phase studies have reported favorable safety profiles, with most adverse effects being mild and transient. These findings have paved the way for larger-scale clinical trials aimed at evaluating the long-term efficacy and safety of EBNA1-IN-SC7 in diverse patient populations.
The future direction of research on EBNA1-IN-SC7 includes exploring combination therapies with other antiviral or anticancer agents to enhance treatment outcomes. Additionally, efforts are underway to develop novel delivery systems that can improve the bioavailability and targeted delivery of EBNA1-IN-SC7 to infected tissues. Advances in nanotechnology have opened up new possibilities for formulating this compound into targeted nanoparticles that can specifically deliver it to sites of infection or malignancy.
The significance of compounds like EBNA1-IN-SC7 lies not only in their immediate therapeutic applications but also in their role as tools for understanding complex biological processes. By elucidating the mechanisms by which these compounds interact with their targets, researchers can gain valuable insights into disease pathogenesis and develop new strategies for intervention. The study of EBNA1-IN-SC7 exemplifies how chemical biology can contribute to advancing our understanding of viral infections and cancers, ultimately leading to more effective treatments for patients worldwide.
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